Cas no 98527-13-0 (Benzene, 1,5-dimethoxy-2-methyl-4-propyl-)

Benzene, 1,5-dimethoxy-2-methyl-4-propyl- Chemical and Physical Properties
Names and Identifiers
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- Benzene, 1,5-dimethoxy-2-methyl-4-propyl-
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Benzene, 1,5-dimethoxy-2-methyl-4-propyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26005292-1.0g |
1,5-dimethoxy-2-methyl-4-propylbenzene |
98527-13-0 | 95% | 1.0g |
$0.0 | 2022-11-29 |
Benzene, 1,5-dimethoxy-2-methyl-4-propyl- Related Literature
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
Additional information on Benzene, 1,5-dimethoxy-2-methyl-4-propyl-
Chemical Profile: Benzene, 1,5-Dimethoxy-2-Methyl-4-Propyl (CAS No. 98527-13-0)
Benzene, 1,5-dimethoxy-2-methyl-4-propyl is a complex organic compound with the CAS registry number 98527-13-0. This compound belongs to the class of aromatic compounds, specifically substituted benzenes, and exhibits a unique combination of functional groups that influence its chemical properties and potential applications. The structure of this compound features a benzene ring with substituents at positions 1, 2, 4, and 5. At position 1 and 5 are methoxy groups (-OCH3), while position 2 bears a methyl group (-CH3) and position 4 has a propyl group (-CH2CH2CH3). This specific substitution pattern contributes to its distinct chemical behavior and reactivity.
The synthesis of Benzene, 1,5-dimethoxy-2-methyl-4-propyl typically involves multi-step organic reactions. Recent advancements in synthetic chemistry have enabled more efficient routes for constructing such substituted aromatic compounds. For instance, researchers have explored the use of directed metallation techniques to achieve precise substitution patterns on the benzene ring. These methods not only enhance the yield but also improve the selectivity of the reaction, making it more suitable for large-scale production.
From a physical standpoint, Benzene, 1,5-dimethoxy-2-methyl-4-propyl exhibits interesting properties due to its electron-donating methoxy groups and alkyl substituents. The methoxy groups at positions 1 and 5 are strong activating groups that direct incoming electrophiles to specific positions on the ring. Meanwhile, the methyl and propyl groups at positions 2 and 4 introduce steric hindrance and electron-donating effects through hyperconjugation. These combined effects influence the compound's reactivity in various chemical transformations.
Recent studies have focused on the application of Benzene, 1,5-dimethoxy-2-methyl-4-propyl in material science and pharmaceutical research. In material science, this compound has been investigated as a precursor for advanced polymers due to its ability to undergo polymerization under specific conditions. Its substituents provide sites for functionalization, enabling the creation of materials with tailored properties such as improved thermal stability or mechanical strength.
In pharmaceutical research, Benzene, 1,5-dimethoxy-2-methyl-4-propyl has shown potential as a lead compound for drug development. Its structure allows for further modification to enhance bioavailability or target-specific activity. For example, researchers have explored its use as a scaffold for developing anti-inflammatory agents by modifying its substituents to interact with specific biological pathways.
The environmental impact of Benzene derivatives has also been a topic of recent research. Studies have examined the biodegradation pathways of this compound under various environmental conditions. Results indicate that its methoxy groups facilitate microbial degradation compared to unsubstituted benzene derivatives. This finding is significant for assessing its environmental fate and designing strategies for waste management in industrial settings.
In conclusion, Benzene, 1,5-dimethoxy-2-methyl-4-propyl (CAS No. 98527-13-0) is a versatile compound with diverse applications across multiple fields. Its unique substitution pattern offers opportunities for further chemical exploration and practical utilization. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial contexts.
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